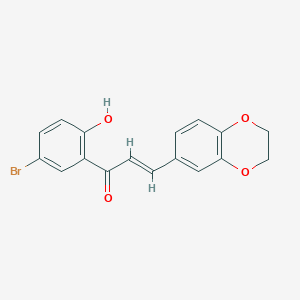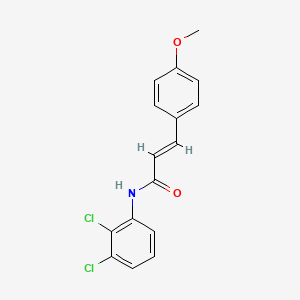
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(5-bromo-2-hidroxifenil)-3-(2,3-dihidro-1,4-benzodioxin-6-il)prop-2-en-1-ona es un compuesto orgánico sintético que pertenece a la clase de las calconas. Las calconas son cetonas aromáticas con dos anillos de fenilo que son conocidas por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-1-(5-bromo-2-hidroxifenil)-3-(2,3-dihidro-1,4-benzodioxin-6-il)prop-2-en-1-ona típicamente implica la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo entre 5-bromo-2-hidroxiacetofenona y 2,3-dihidro-1,4-benzodioxin-6-carbaldehído en presencia de una base como hidróxido de sodio o hidróxido de potasio. La reacción se realiza generalmente en un solvente de etanol o metanol bajo condiciones de reflujo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, sería necesaria para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y otras técnicas avanzadas podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo hidroxilo en el compuesto puede sufrir oxidación para formar un derivado de quinona.
Reducción: El grupo carbonilo puede reducirse para formar el alcohol correspondiente.
Sustitución: El átomo de bromo puede sustituirse con otros nucleófilos mediante reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) se pueden utilizar.
Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) son agentes reductores comunes.
Sustitución: Nucleófilos como aminas o tioles se pueden utilizar en presencia de una base.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de fenilo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
El compuesto se puede utilizar como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en un valioso en la química sintética.
Biología
En la investigación biológica, las calconas y sus derivados se estudian por su potencial como agentes antiinflamatorios, antioxidantes y anticancerígenos. La presencia del átomo de bromo y la parte benzodioxina podría mejorar estas actividades biológicas.
Medicina
El compuesto podría investigarse por sus posibles aplicaciones terapéuticas. Las calconas han mostrado promesa en el tratamiento de enfermedades como el cáncer, la diabetes y los trastornos cardiovasculares.
Industria
En el sector industrial, el compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros y tintes, debido a su estructura aromática y reactividad.
Mecanismo De Acción
El mecanismo de acción de (2E)-1-(5-bromo-2-hidroxifenil)-3-(2,3-dihidro-1,4-benzodioxin-6-il)prop-2-en-1-ona dependería de su diana biológica específica. En general, las calconas ejercen sus efectos al interactuar con varios objetivos moleculares, como enzimas y receptores. Pueden inhibir la actividad enzimática, modular las vías de señalización e inducir la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
(2E)-1-(2-hidroxifenil)-3-fenilprop-2-en-1-ona: Una calcona más simple sin las partes bromo y benzodioxina.
(2E)-1-(4-hidroxi-3-metoxifenil)-3-fenilprop-2-en-1-ona:
Singularidad
La presencia del átomo de bromo y la parte benzodioxina en (2E)-1-(5-bromo-2-hidroxifenil)-3-(2,3-dihidro-1,4-benzodioxin-6-il)prop-2-en-1-ona lo hace único en comparación con otras calconas. Estos grupos funcionales pueden mejorar su reactividad y actividad biológica, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C17H13BrO4 |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13BrO4/c18-12-3-5-15(20)13(10-12)14(19)4-1-11-2-6-16-17(9-11)22-8-7-21-16/h1-6,9-10,20H,7-8H2/b4-1+ |
Clave InChI |
BFNPKUHWNIOWKC-DAFODLJHSA-N |
SMILES isomérico |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=C(C=CC(=C3)Br)O |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(3-Methylphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690142.png)
![Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11690145.png)


![(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690174.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11690181.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11690182.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)
![5-(3-ethoxy-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11690200.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)
![(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690209.png)
